![molecular formula C14H9F3N6OS B14941209 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a pyrazole ring and a methoxyphenyl group. The trifluoromethyl group adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available starting materials.
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Thiadiazole: Another heterocyclic compound with a sulfur and nitrogen-containing ring.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of its structural features, including the trifluoromethyl group and the fused triazole-thiadiazole ring system.
Propiedades
Fórmula molecular |
C14H9F3N6OS |
|---|---|
Peso molecular |
366.32 g/mol |
Nombre IUPAC |
6-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9F3N6OS/c1-24-8-4-2-7(3-5-8)10-9(6-18-19-10)11-22-23-12(14(15,16)17)20-21-13(23)25-11/h2-6H,1H3,(H,18,19) |
Clave InChI |
SXOOMRWVLVAYSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=NN2)C3=NN4C(=NN=C4S3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


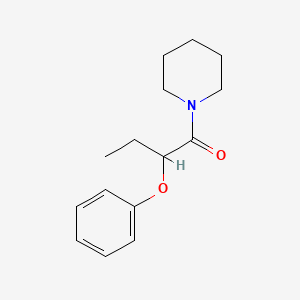
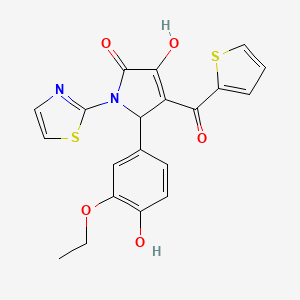
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941156.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14941159.png)
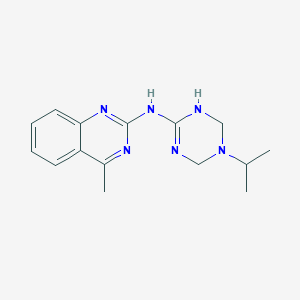
![1-(3,5-Dimethylphenyl)-3-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethyl]-3-methylurea](/img/structure/B14941180.png)
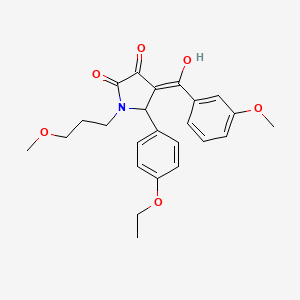
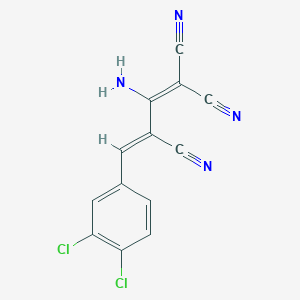
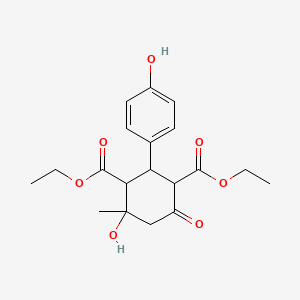
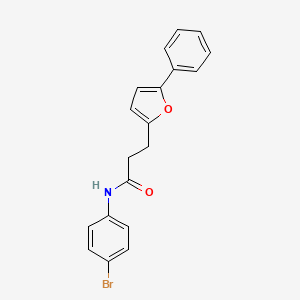
![N-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B14941204.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-methylbutanamide](/img/structure/B14941208.png)
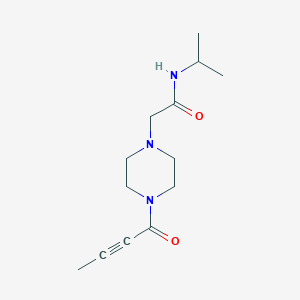
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)
